3-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a pyrrolidinone moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the benzofuran derivative with a pyrrolidinone precursor under specific conditions, such as heating in the presence of a base.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: Shares the pyrrolidinone moiety but lacks the benzofuran ring.
Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate: Contains a benzimidazole ring instead of a benzofuran ring.
Uniqueness
3-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-benzofuran-2-carboxamide is unique due to the presence of both the benzofuran ring and the pyrrolidinone moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-13-6-2-3-7-14(13)22-16(12)17(21)18-9-5-11-19-10-4-8-15(19)20/h2-3,6-7H,4-5,8-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFQKFCMKSPZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCCCN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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